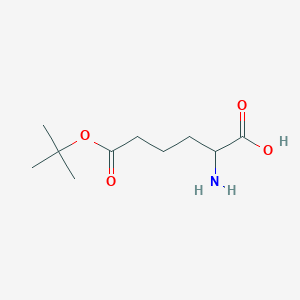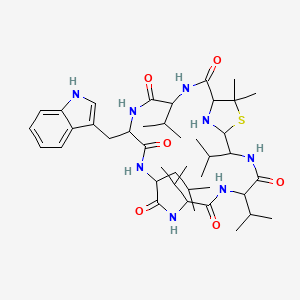
Chondroitinase AC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chondroitinase AC is an enzyme that belongs to the family of glycosaminoglycan lyases. It specifically hydrolyzes chondroitin sulfate A and chondroitin sulfate C, as well as hyaluronic acid. This enzyme is crucial for the preparation of low molecular weight chondroitin sulfate, analysis of chondroitin sulfate structure, treatment of spinal cord injury, and purification of heparin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chondroitinase AC can be produced through microbial fermentation. The enzyme is typically cloned and expressed in microorganisms such as Escherichia coli. The recombinant enzyme is then purified using techniques like Ni-NTA affinity chromatography. Optimal expression conditions include induction with 0.1 mM IPTG at 25°C for 12 hours .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using genetically engineered microorganisms. The fermentation broth is subjected to downstream processing, including cell lysis, enzyme extraction, and purification. The purified enzyme is then formulated for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Chondroitinase AC primarily undergoes eliminative degradation of polysaccharides containing 1,4-β-D-hexosaminyl and 1,3-β-D-glucuronosyl linkages. This reaction results in the formation of disaccharides containing 4-deoxy-β-D-gluc-4-enuronosyl groups .
Common Reagents and Conditions
The enzyme utilizes a β-eliminative mechanism to break down chondroitin sulfate, splitting β-1,4-glycosidic bonds between β-D-glucuronic acid and N-acetyl-β-D-galactosamine. The reaction conditions typically involve the presence of calcium ions, which are essential for the enzyme’s activity .
Major Products
The major products of this compound reactions are oligosaccharides, primarily disaccharides, tetrasaccharides, and hexasaccharides. These products have various biological activities and are used in different applications .
Wissenschaftliche Forschungsanwendungen
Chondroitinase AC has a wide range of scientific research applications:
Wirkmechanismus
Chondroitinase AC exerts its effects through a β-eliminative mechanism. The enzyme cleaves β-1,4-glycosidic bonds between β-D-glucuronic acid and N-acetyl-β-D-galactosamine, resulting in the formation of an unsaturated C4–C5 bond within the glucuronic acid at the non-reducing end. This reaction is facilitated by the presence of calcium ions, which neutralize the acidic group of the substrate .
Vergleich Mit ähnlichen Verbindungen
Chondroitinase AC is part of a family of chondroitin lyases, which also includes chondroitinase ABC and chondroitinase B.
Chondroitinase ABC: This enzyme can degrade both chondroitin sulfate and dermatan sulfate, making it more versatile than this compound.
Chondroitinase B: This enzyme specifically degrades dermatan sulfate and has a different substrate specificity compared to this compound.
This compound is unique in its ability to hydrolyze both chondroitin sulfate A and chondroitin sulfate C, as well as hyaluronic acid, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
9047-57-8 |
|---|---|
Molekularformel |
C42H66N8O6S |
Molekulargewicht |
811.1 g/mol |
IUPAC-Name |
7-(1H-indol-3-ylmethyl)-22,22-dimethyl-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C42H66N8O6S/c1-20(2)17-28-36(52)46-31(22(5)6)38(54)47-32(23(7)8)39(55)49-33(24(9)10)41-50-34(42(11,12)57-41)40(56)48-30(21(3)4)37(53)45-29(35(51)44-28)18-25-19-43-27-16-14-13-15-26(25)27/h13-16,19-24,28-34,41,43,50H,17-18H2,1-12H3,(H,44,51)(H,45,53)(H,46,52)(H,47,54)(H,48,56)(H,49,55) |
InChI-Schlüssel |
GVCQFHDCAMFAAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(S2)(C)C)C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide](/img/structure/B13398328.png)
![1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide](/img/structure/B13398334.png)
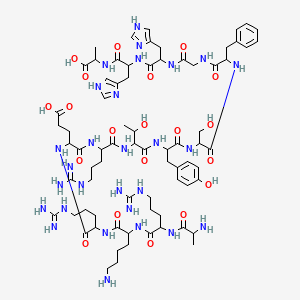
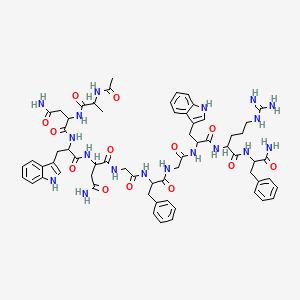
![(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B13398349.png)
![6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B13398352.png)
![15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B13398362.png)
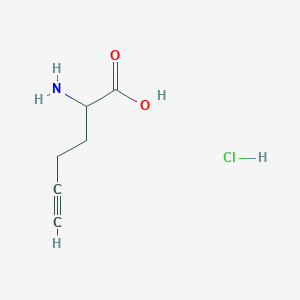
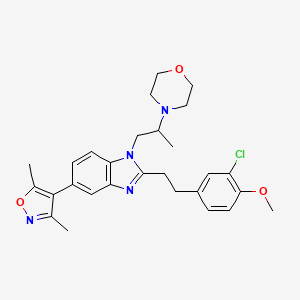
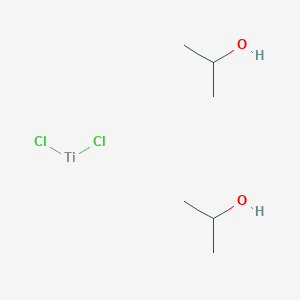
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(thiophen-2-yl)butanoic acid](/img/structure/B13398383.png)
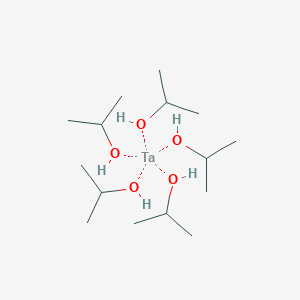
![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
